5-(2-bromophenyl)-4-[(2-chloro-6-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
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Description
5-(2-bromophenyl)-4-[(2-chloro-6-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H9BrClFN4S and its molecular weight is 411.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.94039 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Triazole derivatives, including those similar to the specified compound, have been synthesized and characterized through experimental and theoretical analyses. For instance, Shukla et al. (2014) synthesized and characterized two biologically active 1,2,4-triazole derivatives, exploring their intermolecular interactions through single crystal and powder X-ray diffraction, thermal techniques, and quantum mechanical calculations. These derivatives exhibit various intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions, providing insights into the structural and energetic aspects of such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Antimicrobial and Anticancer Activities
Triazole derivatives have been evaluated for their antimicrobial and anticancer activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, revealing that many of these compounds displayed good to moderate activity against various microorganisms. This study highlights the potential of triazole derivatives as antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Additionally, Bhat et al. (2004) reported the synthesis of 1,2,4-triazolo[3,4-b]thiadiazoles from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles and evaluated their anticancer properties, with some compounds showing in vitro anticancer activity (Bhat, Prasad, Poojary, & Holla, 2004).
Interaction and Reactivity Studies
Triazole derivatives' interaction and reactivity have been studied through various methods, including spectroscopic analysis, Hirshfeld surface analysis, DFT calculations, and molecular docking. These studies provide deeper insights into the molecular interactions, chemical reactivity, and potential biological activities of triazole derivatives. For example, Kumar et al. (2021) conducted conformational analysis and DFT investigations on triazole derivatives, examining their spectroscopic behavior, intermolecular interaction, and inhibitory activity against tuberculosis, suggesting new possibilities for anti-TB drug development (Kumar et al., 2021).
Properties
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClFN4S/c16-11-5-2-1-4-9(11)14-20-21-15(23)22(14)19-8-10-12(17)6-3-7-13(10)18/h1-8H,(H,21,23)/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXROHBLAZYIYGE-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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